what is Thiol-C2-PEG2-OH chemical structure
what is Thiol-C2-PEG2-OH chemical structure
An In-depth Technical Guide to Thiol-C2-PEG2-OH
For researchers, scientists, and drug development professionals, heterobifunctional linkers are indispensable tools for creating complex molecular architectures. Thiol-C2-PEG2-OH is a prime example of such a linker, offering a unique combination of reactive functional groups and a solubilizing spacer. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its utility in bioconjugation and drug development.
Chemical Structure and Properties
Thiol-C2-PEG2-OH is a bifunctional molecule featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group. These are separated by a flexible and hydrophilic linker composed of a two-carbon (C2) ethyl spacer and a diethylene glycol (PEG2) unit. The systematic name for this compound is 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol.
The thiol group is highly nucleophilic and readily reacts with electrophiles, such as maleimides and vinyl sulfones, to form stable thioether bonds. It also has a strong affinity for noble metal surfaces, enabling the functionalization of gold nanoparticles (AuNPs) and surfaces through the formation of self-assembled monolayers (SAMs).[1][2] The terminal hydroxyl group is a versatile functional handle that can be used for subsequent conjugation reactions, often after activation or conversion to a more reactive group. The PEG spacer enhances aqueous solubility and biocompatibility, reduces non-specific protein binding, and provides spatial separation between conjugated moieties.[3]
Physicochemical Properties
The following table summarizes key quantitative data for Thiol-C2-PEG2-OH and related structures.
| Property | Value | Reference |
| Molecular Formula | C6H14O3S | [4] |
| Molecular Weight | 166.24 g/mol | [4] |
| CAS Number | 56282-36-1 | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| SMILES | SCCOCCOCCO | [4] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [4] |
Applications in Research and Drug Development
The dual functionality of Thiol-C2-PEG2-OH makes it a valuable linker in several advanced applications.
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PROTACs Development : This molecule is categorized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[4] In a PROTAC, the linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The length and flexibility of the Thiol-C2-PEG2-OH linker are critical for orienting the two ligands optimally to induce the desired biological outcome.
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Bioconjugation : The thiol group can be used to conjugate the linker to proteins or peptides via maleimide chemistry, while the hydroxyl group can be further modified to attach other molecules of interest, such as small molecule drugs or imaging agents.
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Nanoparticle Functionalization : The thiol group enables the stable attachment of the linker to gold or silver nanoparticle surfaces.[1][2] This modification can be used to impart hydrophilicity, improve colloidal stability, and provide a reactive handle (the -OH group) on the nanoparticle surface for further conjugation of targeting ligands or therapeutic payloads.[3]
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Hydrogel Formation : Thiol-containing PEG linkers are widely used in the formation of hydrogels through thiol-ene "click" chemistry.[5] These hydrogels serve as 3D scaffolds for cell culture and tissue engineering, or as matrices for the controlled release of drugs.[6]
Experimental Protocols
The utility of Thiol-C2-PEG2-OH stems from the orthogonal reactivity of its functional groups. Below are representative protocols for its use in bioconjugation.
Protocol 1: Conjugation to a Maleimide-Functionalized Molecule
This protocol describes the reaction between the thiol group of the linker and a maleimide-activated molecule (e.g., a protein or peptide).
Materials:
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Thiol-C2-PEG2-OH
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Maleimide-functionalized molecule
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA
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Quenching Reagent: Cysteine or 2-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
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Dissolution : Dissolve the maleimide-functionalized molecule in the Conjugation Buffer.
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Linker Addition : Add a 10- to 20-fold molar excess of Thiol-C2-PEG2-OH to the solution.
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Reaction : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching : Add a 2- to 5-fold molar excess of the quenching reagent over the initial amount of maleimide to quench any unreacted maleimide groups. Incubate for 30 minutes.
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Purification : Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess linker and quenching reagent.
Protocol 2: Esterification of the Terminal Hydroxyl Group
This protocol details a general method for conjugating a carboxylic acid-containing molecule to the hydroxyl group of Thiol-C2-PEG2-OH via Steglich esterification.
Materials:
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Thiol-C2-PEG2-OH (or its thiol-protected form)
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Carboxylic acid-containing molecule
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Dicyclohexylcarbodiimide (DCC) or EDC as a coupling agent
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4-Dimethylaminopyridine (DMAP) as a catalyst
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Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Reagent Preparation : Dissolve the carboxylic acid-containing molecule, a slight molar excess of Thiol-C2-PEG2-OH (with the thiol group potentially protected to prevent side reactions), and a catalytic amount of DMAP in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Activation : Cool the solution in an ice bath (0°C). Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
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Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
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Work-up : Filter off the DCU precipitate. Wash the filtrate with dilute acid, then brine, and dry over an anhydrous salt (e.g., Na2SO4).
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Purification : Concentrate the solution under reduced pressure and purify the resulting ester product by flash column chromatography.
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Deprotection (if necessary) : If a thiol protecting group was used, perform a deprotection step to yield the final conjugate.
References
- 1. Hydroxy-PEG2-Thiol (A270225) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
